Sorangiadenosine
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Overview
Description
Sorangiadenosine is a natural product found in Sorangium cellulosum with data available.
Scientific Research Applications
Novel Nucleoside from Myxobacterium
Sorangiadenosine was identified as a unique nucleoside with a bicyclic, eudesmane-type sesquiterpene auxiliary component, isolated from the myxobacterium Sorangium cellulosum. It displayed moderate antibacterial activity against various bacterial strains (Ahn et al., 2008).
Myxobacterial Sesquiterpene–Nucleosides
This compound, along with 2-hydroxythis compound, exemplifies the structurally unusual sesquiterpene–nucleosides from myxobacteria. Their intricate structures, featuring a bicyclic eudesmane-type sesquiterpene, suggest potential pharmaceutical applications. A proposed biosynthetic pathway for these compounds was explored in the myxobacterium Vitiosangium cumulatum, highlighting their cytotoxic and antibiotic activities (Okoth et al., 2020).
Properties
Molecular Formula |
C25H37N5O4 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[[(1R,4aR,7R,8aR)-1,4a-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C25H37N5O4/c1-14(2)15-6-9-24(3)7-5-8-25(4,17(24)10-15)29-21-18-22(27-12-26-21)30(13-28-18)23-20(33)19(32)16(11-31)34-23/h12-13,15-17,19-20,23,31-33H,1,5-11H2,2-4H3,(H,26,27,29)/t15-,16-,17-,19-,20-,23-,24-,25-/m1/s1 |
InChI Key |
DYEGAZNMBIYWDG-REFJUFQVSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2(CCC[C@@]([C@@H]2C1)(C)NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)C |
Canonical SMILES |
CC(=C)C1CCC2(CCCC(C2C1)(C)NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O)C |
Synonyms |
sorangiadenosine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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